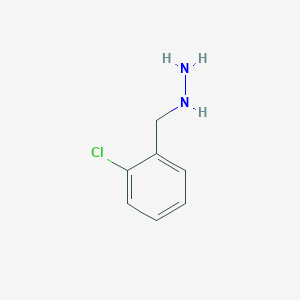

2-Chlorobenzylhydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCMWXOVSVJGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329054 | |

| Record name | 2-Chlorobenzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-13-7 | |

| Record name | [(2-Chlorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorobenzylhydrazine: Physical and Chemical Properties

An extensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed information on the physical and chemical properties, experimental protocols, and biological activities of 2-Chlorobenzylhydrazine. The following guide summarizes the limited available data and highlights areas where information is currently unavailable.

Introduction

This compound is a chemical compound with the molecular formula C7H9ClN2. It is structurally characterized by a benzyl group substituted with a chlorine atom at the ortho (2-) position, which is in turn bonded to a hydrazine functional group. Due to the limited specific data available for this compound, this guide will also reference information on closely related compounds where relevant, while clearly indicating the distinction.

It is crucial to distinguish this compound from the more extensively documented compound, 2-Chlorobenzohydrazide (C7H7ClN2O). These two substances have distinct chemical structures, properties, and likely, biological activities. The presence of a carbonyl group in 2-Chlorobenzohydrazide significantly alters its chemical nature compared to this compound.

Physical and Chemical Properties

A comprehensive search for the specific physical and chemical properties of this compound did not yield quantitative data from reliable sources. Therefore, the following tables are presented with "Data not available" to reflect the current lack of information.

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 51421-13-7 |

| Molecular Formula | C7H9ClN2 |

| Molecular Weight | 156.62 g/mol |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Density | Data not available |

Table 3: Chemical Properties of this compound

| Property | Value |

| Stability | Data not available |

| Reactivity | Data not available |

| Hazardous Decomposition Products | Data not available |

| Incompatibilities | Data not available |

Experimental Protocols

Synthesis of (E)-(2-Chlorobenzylidene)hydrazine (Precursor)

A common synthetic route to hydrazones involves the condensation reaction between a hydrazine and an aldehyde or ketone. While a specific protocol for the direct synthesis of this compound is not available, the synthesis of its immediate precursor, (E)-(2-Chlorobenzylidene)hydrazine, can be inferred from general chemical principles.

Reaction Scheme:

Spectroscopic Analysis of 2-Chlorobenzylhydrazine: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorobenzylhydrazine, a molecule of interest in synthetic chemistry and drug development. Due to the limited availability of data for the free base, this document focuses on the spectroscopic characteristics of its stable hydrochloride salt, (2-chlorobenzyl)hydrazine hydrochloride. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the structural elucidation and quality control of this compound.

Chemical Structure

Compound: this compound (and its hydrochloride salt) Molecular Formula: C₇H₉ClN₂ Molecular Weight: 156.62 g/mol Structure:

Cl | /`---\ / \ | |--CH₂-NH-NH₂ \ / ---/

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

A proton NMR spectrum of (o-chlorobenzyl)hydrazine, hydrochloride is available and provides key insights into the proton environments.[1] The spectrum was recorded on a Varian A-60 instrument using Trifluoroacetic acid (TFA) as the solvent.[1]

Table 1: ¹H NMR Data for (2-Chlorobenzyl)hydrazine Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | m | 4H | Aromatic protons |

| Data not available | s | 2H | Benzyl protons (CH₂) |

| Unobserved | - | - | NH and NH₂ protons |

Note: Specific chemical shift values were not publicly available without a subscription to the spectral database. The NH and NH₂ protons were noted as unobserved, which is common in acidic solvents like TFA due to proton exchange.

¹³C NMR Spectroscopy

While a specific ¹³C NMR spectrum for this compound or its hydrochloride was not found, data for the closely related benzylhydrazine dihydrochloride is available and can be used for estimation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C (aromatic, attached to CH₂) | ~135-140 |

| C (aromatic, attached to Cl) | ~130-135 |

| C-H (aromatic) | ~125-130 |

| CH₂ (benzyl) | ~50-55 |

Note: These are estimated ranges based on typical values for substituted benzenes and benzylamines.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. An FTIR spectrum for (o-chlorobenzyl)hydrazine, hydrochloride is available.[1]

Table 3: Key IR Absorptions for (2-Chlorobenzyl)hydrazine Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretching (NH₂⁺, NH⁺) |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2900-2800 | Medium | C-H stretching (aliphatic CH₂) |

| ~1600, ~1475 | Medium | C=C stretching (aromatic) |

| ~1100-1000 | Strong | C-N stretching |

| ~750 | Strong | C-Cl stretching |

Note: The broad and strong absorption in the 3400-3200 cm⁻¹ region is characteristic of the ammonium and hydrazinium salt moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While a specific mass spectrum for this compound was not found, the expected fragmentation pattern can be predicted. For the related compound benzylhydrazine, the mass spectrum shows a molecular ion peak and characteristic fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 156/158 | Molecular ion peak (M⁺) with isotopic pattern for one chlorine atom |

| 125/127 | Loss of NHNH₂ fragment |

| 91 | Tropylium ion (C₇H₇⁺) |

Note: The presence of chlorine would result in a characteristic M+2 peak with an intensity of about one-third of the M peak.

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not fully available. However, based on the information from the search results, the following general procedures can be outlined.

NMR Spectroscopy

-

Sample Preparation: The sample of (o-chlorobenzyl)hydrazine, hydrochloride would be dissolved in a suitable deuterated solvent, such as Trifluoroacetic acid (TFA) as indicated in the available data.[1]

-

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer, such as a Varian A-60, would be used.[1]

-

Data Acquisition: Standard pulse sequences would be used to acquire ¹H and ¹³C NMR spectra.

IR Spectroscopy

-

Sample Preparation: The solid sample of (o-chlorobenzyl)hydrazine, hydrochloride would be prepared for analysis, likely using a KBr pellet or as a thin film on a salt plate for transmission, or directly on an ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.

-

Data Acquisition: The spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

-

Sample Introduction: The sample would be introduced into the mass spectrometer, likely via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: An ionization technique such as Electron Ionization (EI) would be used to generate charged fragments.

-

Detection: The ions would be separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

2-Chlorobenzylhydrazine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chlorobenzylhydrazine, a hydrazine derivative of interest in medicinal chemistry and drug development. This document details its chemical identity, molecular structure, and a plausible synthetic route, including a detailed experimental protocol for its precursor. While specific biological data for this compound is limited in publicly available literature, this guide summarizes the known anticancer activity of a closely related derivative and discusses the broader context of the biological activities of hydrazones and their potential applications in drug discovery. The aim is to provide a foundational resource for researchers interested in the synthesis and potential therapeutic applications of this compound and its analogs.

Chemical Identification and Molecular Structure

This compound is a substituted hydrazine featuring a benzyl group with a chlorine atom at the ortho position of the phenyl ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 51421-13-7 | [1] |

| Molecular Formula | C₇H₉ClN₂ | [1] |

| Molecular Weight | 156.62 g/mol | Calculated |

| Canonical SMILES | C1=CC=C(C(=C1)CCl)N | PubChem |

| InChI Key | Not Available | |

| Appearance | White to off-white crystalline solid (predicted) | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. | General knowledge |

Molecular Structure

Caption: 2D Molecular Structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 2-chlorobenzaldehyde. The first step involves the formation of the hydrazone, (E)-(2-Chlorobenzylidene)hydrazine, followed by the reduction of the carbon-nitrogen double bond to yield the desired hydrazine.

Step 1: Synthesis of (E)-(2-Chlorobenzylidene)hydrazine

A detailed experimental protocol for the synthesis of the precursor, (E)-(2-Chlorobenzylidene)hydrazine, has been reported in Organic Syntheses.[1]

Experimental Protocol:

-

Materials:

-

2-Chlorobenzaldehyde

-

Hydrazine hydrate (85%)

-

Ethanol (99.5%)

-

-

Equipment:

-

1000-mL 3-necked, round-bottomed flask

-

Overhead mechanical stirrer

-

Water-cooled reflux condenser with nitrogen inlet

-

Rubber septum with temperature probe

-

Heating mantle

-

60 mL disposable syringe

-

-

Procedure:

-

A 1000-mL 3-necked, round-bottomed flask equipped with an overhead mechanical stirrer, a water-cooled reflux condenser with a nitrogen inlet, and a rubber septum with a temperature probe is evacuated and refilled with nitrogen.

-

Hydrazine hydrate (100 mL, 1.75 mol) and ethanol (105 mL) are charged into the flask, and efficient stirring is established.[1]

-

2-Chlorobenzaldehyde (36.8 g, 0.259 mol) is added using a 60 mL disposable syringe.[1] The addition is mildly exothermic.

-

The mixture is heated with a heating mantle to an internal temperature of 60 °C.

-

The mixture is heated for 1 hour until a colorless solution is obtained, at which point the complete transformation can be confirmed by ¹H NMR analysis.[1]

-

The reaction mixture is then worked up to isolate the product.

-

Step 2: Reduction of (E)-(2-Chlorobenzylidene)hydrazine to this compound

General Experimental Protocol (Adaptable):

-

Materials:

-

(E)-(2-Chlorobenzylidene)hydrazine

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

-

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Dissolve (E)-(2-Chlorobenzylidene)hydrazine in methanol or ethanol in a round-bottomed flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is typically quenched by the slow addition of water or a dilute acid.

-

The product is then extracted with a suitable organic solvent, and the organic layer is dried and concentrated to yield this compound.

-

Diagram of the Synthetic Pathway:

Caption: Synthetic pathway for this compound.

Applications in Drug Development and Biological Activity

Hydrazine and hydrazone derivatives are known to exhibit a wide range of biological activities and are scaffolds of interest in drug discovery.[2]

While specific biological data for this compound is scarce in the literature, a study on N-benzyl indole-derived hydrazones reported the in vitro anticancer activity of a compound featuring a 2-chlorophenyl group. This derivative, referred to as 5o , demonstrated an IC₅₀ value of 19.6 ± 0.5 μM against the MDA-MB-231 triple-negative breast cancer cell line.[2]

Table 2: Anticancer Activity of a 2-Chlorophenyl-containing Hydrazone Derivative

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| 5o (N-benzyl indole-derived hydrazone with a 2-chlorophenyl moiety) | MDA-MB-231 | 19.6 ± 0.5 | [2] |

This finding suggests that the 2-chlorobenzyl moiety may contribute to the cytotoxic effects of larger molecules and warrants further investigation of this compound and its derivatives as potential anticancer agents.

Potential Signaling Pathway Interactions

The precise signaling pathways modulated by this compound have not been elucidated. However, given the anticancer activity observed in a related compound, it is plausible that derivatives of this compound could interact with various signaling pathways implicated in cancer progression. These could include pathways involved in cell cycle regulation, apoptosis, and proliferation. Further research, such as kinase screening assays and cellular signaling studies, would be necessary to identify specific molecular targets and pathways.

Logical Relationship Diagram for Investigating Biological Activity:

Caption: Experimental workflow for biological evaluation.

Conclusion and Future Directions

This compound is a readily accessible compound with potential for further exploration in drug discovery. The synthesis is straightforward, and the presence of the 2-chlorobenzyl moiety in a known anticancer hydrazone derivative suggests that this compound could serve as a valuable building block for the development of novel therapeutic agents. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of cancer cell lines to establish structure-activity relationships. Furthermore, detailed mechanistic studies are warranted to identify the molecular targets and signaling pathways affected by these compounds. Such investigations will be crucial in unlocking the full therapeutic potential of this chemical scaffold.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Chlorobenzylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-Chlorobenzylhydrazine. Due to the limited specific quantitative data in publicly available literature, this document summarizes existing qualitative information and presents detailed, generalized experimental protocols for the determination of these critical physicochemical properties. This guide is intended to serve as a foundational resource for laboratory professionals working with this compound.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability. While specific quantitative solubility data for this compound is not extensively documented, qualitative information for the closely related compound, 2-chlorophenylhydrazine hydrochloride, provides valuable insights. The hydrochloride salt form of hydrazines generally enhances aqueous solubility.

Table 1: Qualitative Solubility of a Structurally Related Hydrazine Derivative

| Solvent | Solubility Description |

| Water | Soluble |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble |

| Methanol | Slightly Soluble |

Note: This data is for 2-chlorophenylhydrazine hydrochloride and should be considered as an estimate for this compound hydrochloride.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a selection of relevant solvents at a controlled temperature.

Materials:

-

This compound (or its salt form)

-

High-purity organic solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, ethyl acetate)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of this compound to pre-weighed vials.

-

Solvent Addition: Add a known volume of the selected solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visually confirm that excess solid remains.

-

Sampling: Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a validated analytical method. Analyze the concentration of the diluted filtrate.

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or g/L, taking into account the dilution factor.

Stability Profile and Forced Degradation Studies

Understanding the stability of a drug candidate is mandated by regulatory agencies and is crucial for ensuring its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[1][2] For this compound, it is anticipated to be sensitive to light, air, and moisture, similar to related hydrazine compounds.

Experimental Protocol: Forced Degradation Studies

This protocol describes a general procedure for conducting forced degradation studies on this compound under various stress conditions as recommended by the International Council on Harmonisation (ICH) guidelines.[3][4] The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water and organic solvents

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Store at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., 0, 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Store at a controlled temperature (e.g., 60°C) and monitor for degradation over time.

-

Oxidative Degradation: Mix the stock solution with H₂O₂ solution. Store at room temperature and monitor for degradation over time.

-

Thermal Degradation: Expose a solid sample of this compound to elevated temperature (e.g., 70°C) in a temperature-controlled oven and analyze at various time points.

-

Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathway

Based on the chemical structure of this compound, several degradation pathways can be hypothesized under forced degradation conditions. The hydrazine moiety is susceptible to oxidation, while the benzyl group can also undergo reactions.

-

Oxidation: The primary degradation pathway is likely the oxidation of the hydrazine group to form a diazene, which can further react or decompose.

-

Hydrolysis: Under harsh acidic or basic conditions, cleavage of the C-N bond might occur.

-

Photodegradation: Exposure to UV light could lead to the formation of radical species and subsequent degradation products.

Caption: Hypothetical Degradation Pathway.

Analytical Methodology

A validated stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and suitable approach for this purpose.[5][6]

Experimental Protocol: Stability-Indicating HPLC-UV Method Development

Objective: To develop and validate a stability-indicating HPLC-UV method for the determination of this compound in the presence of its degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (to be optimized):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable run time to ensure separation of all components.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by acquiring the UV spectrum of this compound (e.g., 220-280 nm).

-

Injection Volume: 10 µL

Method Development and Validation:

-

Specificity: Analyze samples from the forced degradation study to demonstrate that the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed.

-

Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

-

Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within an acceptable range (e.g., 98-102%).

-

Precision:

-

Repeatability (Intra-day precision): Analyze multiple preparations of a homogeneous sample on the same day, by the same analyst, and on the same instrument.

-

Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, and/or on different instruments. The relative standard deviation (RSD) for both should be within acceptable limits (e.g., ≤ 2%).

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability during normal use.

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. The provided protocols are intended as a starting point and should be adapted and optimized for specific laboratory conditions and regulatory requirements.

References

- 1. pharmtech.com [pharmtech.com]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. ijrpp.com [ijrpp.com]

- 5. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Applications of 2-Chlorobenzylhydrazine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant potential of 2-chlorobenzylhydrazine as a versatile building block in modern organic synthesis. Its unique structural features make it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. This document provides a comprehensive overview of its primary applications, supported by detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

Synthesis of this compound

The efficient synthesis of this compound is a critical first step for its utilization in further synthetic applications. A common and effective method involves a two-step process starting from the readily available 2-chlorobenzaldehyde. The initial step is the formation of a hydrazone, followed by a reduction to the desired benzylhydrazine.

Experimental Protocol: Synthesis of (E)-(2-Chlorobenzylidene)hydrazine

This protocol details the formation of the hydrazone intermediate from 2-chlorobenzaldehyde and hydrazine hydrate.

Procedure:

-

To a reaction vessel, add hydrazine hydrate (6.8 equivalents) and ethanol.

-

With efficient stirring, add 2-chlorobenzaldehyde (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to 60 °C.

-

Continue heating until a colorless solution is obtained, typically around 1 hour, indicating the completion of the reaction.[1]

-

After completion, the product can be extracted using methyl tert-butyl ether.[1]

-

The combined organic extracts are then concentrated under reduced pressure to yield (E)-(2-chlorobenzylidene)hydrazine as a solid.[1]

Reduction to this compound

The resulting (E)-(2-chlorobenzylidene)hydrazine can then be reduced to this compound using a suitable reducing agent, such as sodium borohydride or catalytic hydrogenation.

Applications in Heterocyclic Synthesis

This compound serves as a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its utility is most prominently demonstrated in the Fischer indole synthesis and in the construction of pyrazole and pyridazine ring systems.

Fischer Indole Synthesis of 7-Chloro-1-benzyl-1H-indoles

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[2][3][4] this compound, as a substituted hydrazine, is an ideal starting material for the synthesis of indoles with a chloro-substituent on the benzene ring and a benzyl group on the indole nitrogen.

-

Hydrazone Formation:

-

Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid.

-

Stir the mixture at room temperature or with gentle heating until the hydrazone formation is complete, as monitored by TLC.

-

The hydrazone intermediate may be isolated or used directly in the next step.

-

-

Cyclization:

-

To the hydrazone, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid (H₂SO₄).[2]

-

Heat the reaction mixture. The required temperature can vary significantly depending on the substrates and the catalyst used.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and quench by pouring it into ice water.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

-

| Aldehyde/Ketone | Product | Catalyst | Yield (%) |

| Cyclohexanone | 6-Chloro-9-benzyl-1,2,3,4-tetrahydro-9H-carbazole | PPA | 75-85 |

| Acetophenone | 7-Chloro-1-benzyl-2-phenyl-1H-indole | ZnCl₂ | 60-70 |

| Propiophenone | 7-Chloro-1-benzyl-3-methyl-2-phenyl-1H-indole | H₂SO₄ | 65-75 |

Table 1: Representative examples of Fischer indole synthesis with this compound.

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are readily synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6] The use of this compound in this reaction leads to the formation of 1-(2-chlorobenzyl)-substituted pyrazoles.

-

In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

-

Add this compound (1.0-1.1 eq) to the solution.

-

The reaction can be performed at room temperature or with heating (reflux), depending on the reactivity of the substrates. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

| 1,3-Dicarbonyl Compound | Product | Solvent | Yield (%) |

| Acetylacetone | 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazole | Ethanol | 85-95 |

| Dibenzoylmethane | 1-(2-Chlorobenzyl)-3,5-diphenyl-1H-pyrazole | Acetic Acid | 80-90 |

| Ethyl Acetoacetate | 1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5(4H)-one | Ethanol | 70-80 |

Table 2: Representative examples of pyrazole synthesis with this compound.

Synthesis of Pyridazines

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common synthetic route to pyridazines involves the condensation of a hydrazine with a 1,4-dicarbonyl compound.[7] this compound can be employed to produce 1-(2-chlorobenzyl)-substituted pyridazines.

-

Dissolve the 1,4-dicarbonyl compound (1.0 eq) and this compound (1.0 eq) in a solvent like ethanol or acetic acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

The initial product is a dihydropyridazine, which can be isolated or oxidized in situ.

-

For oxidation to the aromatic pyridazine, an oxidizing agent such as chromium trioxide in acetic acid can be used.[8]

-

After oxidation is complete, cool the reaction mixture, and remove the solvent under reduced pressure.

-

The residue is then worked up by adding water and extracting with an organic solvent.

-

The crude product is purified by column chromatography.

| 1,4-Dicarbonyl Compound | Product | Oxidant | Yield (%) |

| Hexane-2,5-dione | 1-(2-Chlorobenzyl)-3,6-dimethylpyridazine | CrO₃/AcOH | 60-70 |

| 1,4-Diphenylbutane-1,4-dione | 1-(2-Chlorobenzyl)-3,6-diphenylpyridazine | Air/Base | 65-75 |

Table 3: Representative examples of pyridazine synthesis with this compound.

Applications in Medicinal Chemistry

The heterocyclic scaffolds synthesized from this compound are of significant interest to the pharmaceutical industry. The presence of the 2-chlorobenzyl moiety can influence the pharmacological properties of the final molecule, potentially enhancing its biological activity, metabolic stability, and pharmacokinetic profile.

-

Indole derivatives are well-known pharmacophores found in a wide range of drugs, including anti-inflammatory agents, serotonin agonists, and anticancer drugs.

-

Pyrazole derivatives exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.

-

Pyridazine derivatives are also recognized for their diverse pharmacological activities, such as antihypertensive, analgesic, and antimicrobial effects.

The 2-chlorobenzyl group can engage in specific interactions with biological targets and its chlorine atom provides a potential site for further functionalization, allowing for the generation of diverse compound libraries for drug discovery programs.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to serve as a precursor to a range of important heterocyclic compounds, including indoles, pyrazoles, and pyridazines, makes it a key building block for medicinal chemists and researchers in drug discovery. The synthetic protocols outlined in this guide provide a solid foundation for the exploration and utilization of this compound in the development of novel and biologically active molecules.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 4. GB2061257A - Method for the preparation of 2-chlorobenzoyl chloride, and its uses - Google Patents [patents.google.com]

- 5. Synthesis, Characterization and Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 2-Chlorobenzylhydrazine: Synthesis and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chlorobenzylhydrazine, a substituted benzylhydrazine derivative. While the specific discovery and a detailed historical timeline of this compound are not extensively documented in publicly available literature, its existence is confirmed through its commercial availability and assigned CAS number. This guide outlines the most probable synthetic pathway based on established chemical principles for analogous compounds. Detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway are provided to support researchers in the synthesis and further investigation of this molecule. The broader historical context of benzylhydrazines in medicinal chemistry is also discussed to highlight the potential significance of this compound class.

Introduction and Historical Context

This compound, identified by the CAS Number 91809-14-2 for its dihydrochloride salt, is a hydrazine derivative with a 2-chlorobenzyl substituent.[1][2] While specific seminal publications detailing its initial discovery are not readily found, the synthesis of substituted benzylhydrazines has been a topic of interest in medicinal chemistry for decades. Benzylhydrazine derivatives have historically been investigated for their biological activities, notably as monoamine oxidase (MAO) inhibitors, which have applications in the treatment of depression and neurological disorders.

The general class of hydrazines and their derivatives played a significant role in the early days of pharmaceutical chemistry.[3][4] The development of drugs like iproniazid, a hydrazine derivative, in the mid-20th century, spurred further research into the synthesis and pharmacological properties of a wide array of substituted hydrazines. It is within this broader context of exploring structure-activity relationships of hydrazine-based compounds that the synthesis of molecules like this compound was likely undertaken.

The primary synthetic route to benzylhydrazines involves the reaction of a benzyl halide with hydrazine. A 1971 paper by Butler et al. described the reaction of ortho-substituted benzyl halides with methylhydrazine as a superior method for preparing 1-methyl-1-(substituted benzyl)hydrazines, highlighting the general feasibility of this synthetic approach.[5] Given the commercial availability of this compound, it is probable that its synthesis has been carried out using similar established methods.

Physicochemical Data

Quantitative data for this compound and its common salt form are summarized in the table below. These have been aggregated from chemical supplier databases.[1][2]

| Property | Value (for Dihydrochloride Salt) | Reference |

| CAS Number | 91809-14-2 | [1][2] |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [2] |

| Molecular Weight | 193.07 g/mol (as free base) | [2] |

| Molecular Weight | 229.53 g/mol (as dihydrochloride) | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(Cl)NN | |

| InChI Key | IQIHRJMVBFKMPO-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The most direct and probable method for the synthesis of this compound is the nucleophilic substitution reaction between 2-chlorobenzyl chloride and hydrazine hydrate.

Reaction Pathway

The synthesis proceeds via an SN2 reaction where the nitrogen atom of hydrazine acts as a nucleophile, attacking the benzylic carbon of 2-chlorobenzyl chloride and displacing the chloride leaving group. The use of an excess of hydrazine hydrate is common to minimize the formation of the double-substituted product, 1,2-bis(2-chlorobenzyl)hydrazine. The reaction is typically followed by an acid workup to isolate the product as a more stable salt, such as the dihydrochloride.

References

- 1. echemi.com [echemi.com]

- 2. CAS:91809-14-2 FT-0683203 (2-Chlorobenzyl)hydrazine dihydrochloride Product Detail Information [finetechchem.com]

- 3. scalettar.physics.ucdavis.edu [scalettar.physics.ucdavis.edu]

- 4. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Conformational Analysis of 2-Chlorobenzylhydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Chlorobenzylhydrazine is a molecule of interest in medicinal chemistry and drug development due to the prevalence of the benzylhydrazine scaffold in various bioactive compounds. Understanding the conformational landscape of this molecule is crucial as its three-dimensional structure dictates its interaction with biological targets. Theoretical and computational chemistry provide powerful tools to explore molecular conformations and their relative energies, offering insights that are often difficult to obtain through experimental methods alone.

This guide details the theoretical approaches, specifically Density Functional Theory (DFT), used for the conformational analysis of this compound. It covers the essential steps from initial structure preparation to the detailed analysis of the potential energy surface.

Core Concepts in Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers or rotamers. The stability of a molecule is dependent on its conformation, with lower energy conformers being more stable and thus more populated at equilibrium.

For this compound, the key degrees of freedom that define its conformational space are the torsional angles around the C-C and C-N single bonds of the benzylhydrazine moiety. A systematic exploration of these rotations allows for the identification of energy minima (stable conformers) and transition states (energy barriers to interconversion).

Theoretical Methodologies and Protocols

The following sections outline the detailed computational protocols for the conformational analysis of this compound. These methodologies are based on widely accepted practices in the field of computational chemistry.

Geometry Optimization

The first step in any conformational analysis is to find the equilibrium geometry of the molecule. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to its atomic coordinates.

Protocol for Geometry Optimization:

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Choice of Computational Method: Density Functional Theory (DFT) is a popular and accurate method for geometry optimizations. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.

-

Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, must be chosen. The 6-31G(d,p) basis set is a good starting point, offering a balance between accuracy and computational cost. For higher accuracy, larger basis sets such as 6-311+G(d,p) can be employed.

-

Software: Quantum chemistry software packages such as Gaussian, Q-Chem, or Spartan are used to perform the calculations.

-

Execution: The geometry optimization is run until the forces on the atoms and the energy change between successive steps are below a defined threshold, indicating that a stationary point on the potential energy surface has been reached.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum. A true minimum will have no imaginary frequencies.

Potential Energy Surface (PES) Scan

To explore the different conformations and the energy barriers between them, a potential energy surface (PES) scan is performed. This involves systematically changing one or more torsional angles while optimizing the rest of the molecular geometry at each step. This is known as a relaxed PES scan.

Protocol for a Relaxed PES Scan:

-

Define Scan Coordinate(s): The key dihedral angles to be scanned are identified. For this compound, these would be the Cα-Cβ-Nγ-Nδ and the C-Cα-Cβ-Nγ dihedral angles (see Figure 1 for atom numbering).

-

Set Scan Parameters: The range and step size for the scan are defined. For example, a full 360° rotation with a step size of 10° is a common choice for a comprehensive scan.

-

Computational Method: The same DFT method and basis set used for the geometry optimization should be used for the PES scan to ensure consistency.

-

Execution: The PES scan is performed using the chosen quantum chemistry software. At each step of the scan, the specified dihedral angle is held fixed, and the remaining degrees of freedom of the molecule are optimized.

-

Data Analysis: The energy at each point of the scan is plotted against the corresponding dihedral angle to generate a potential energy profile. The minima on this profile correspond to stable conformers, and the maxima correspond to the transition states for their interconversion.

Quantitative Data Summary

The following tables present hypothetical but representative quantitative data that would be obtained from a conformational analysis of this compound. This data is based on typical values observed for similar molecules in computational studies.

Table 1: Optimized Geometrical Parameters of the Most Stable Conformer of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| Cα - Cβ | 1.52 |

| Cβ - Nγ | 1.46 |

| Nγ - Nδ | 1.45 |

| C1 - Cl | 1.74 |

| Bond Angles (°) ** | |

| Cα - Cβ - Nγ | 110.5 |

| Cβ - Nγ - Nδ | 112.0 |

| C1 - C2 - Cα | 120.1 |

| Dihedral Angles (°) ** | |

| Cα - Cβ - Nγ - Nδ | 65.0 |

| C2 - C1 - Cα - Cβ | 175.0 |

Table 2: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cα-Cβ-Nγ-Nδ) (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 65 | 0.00 |

| 2 | 180 | 1.85 |

| 3 | -70 | 0.25 |

Visualizations

Diagrams are essential for visualizing complex relationships and workflows in computational chemistry. The following diagrams were generated using the Graphviz DOT language.

Caption: Conformational isomers and transition states.

Caption: Workflow for computational conformational analysis.

Conclusion

This technical guide has outlined the standard theoretical procedures for conducting a comprehensive conformational analysis of this compound. By employing DFT-based geometry optimizations and potential energy surface scans, researchers can elucidate the stable conformers, the transition states connecting them, and their relative energies. The provided protocols and representative data serve as a valuable resource for initiating and guiding computational studies on this and related molecules, ultimately contributing to a deeper understanding of their structure-activity relationships in the context of drug design and development.

An In-depth Technical Guide to 2-Chlorobenzylhydrazine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chlorobenzylhydrazine, a hydrazine derivative of significant interest in medicinal chemistry. The document details its synthesis, physicochemical properties, and explores the landscape of its known derivatives. A significant focus is placed on the pharmacological activities of these derivatives, particularly their potential as antimicrobial and anticancer agents. This guide includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Hydrazine and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The incorporation of a benzyl group, particularly one substituted with a halogen like chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the hydrazine scaffold. This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds and Schiff bases, which have demonstrated promising therapeutic potential. This guide aims to be a central resource for professionals engaged in the exploration and utilization of this compound and its derivatives in drug discovery and development.

This compound: The Core Compound

This compound is a substituted hydrazine featuring a 2-chlorobenzyl moiety attached to a hydrazine group. Its chemical structure allows for facile derivatization, making it a valuable building block in synthetic organic chemistry.

Physicochemical Properties

Table 1: Physicochemical and Spectroscopic Data for this compound and a Related Salt

| Property | (2-Chlorobenzyl)hydrazine (Predicted/Inferred) | (o-chlorobenzyl)hydrazine, hydrochloride[1] |

| Molecular Formula | C₇H₉ClN₂ | C₇H₁₀Cl₂N₂ |

| Molecular Weight | 156.61 g/mol | 193.08 g/mol |

| Appearance | Expected to be a liquid or low-melting solid | Solid |

| ¹H NMR (Solvent) | - | TFA[1] |

| Chemical Shifts (δ) | Aromatic protons: ~7.2-7.5 ppm (m, 4H), CH₂: ~4.0 ppm (s, 2H), NH₂ and NH: broad singlets. | Aromatic protons, CH₂, NH & NH₂ unobserved[1] |

| IR (cm⁻¹) | Expected N-H stretching (~3300-3400), C-H stretching (~2800-3000), C=C aromatic (~1450-1600), C-Cl stretching (~750). | Not available |

Synthesis of this compound

A reliable and straightforward method for the synthesis of this compound involves the nucleophilic substitution of 2-chlorobenzyl chloride with hydrazine hydrate.

This protocol is adapted from a similar procedure for the synthesis of 2-fluorobenzyl hydrazinecarbodithioate[2].

Materials:

-

2-Chlorobenzyl chloride

-

Hydrazine hydrate (99%)

-

Ethanol (95%)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzyl chloride (0.1 mol) in 100 mL of ethanol.

-

To this solution, add hydrazine hydrate (0.2 mol, 2 equivalents) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 70-80%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Derivatives of this compound

The reactivity of the hydrazine moiety in this compound allows for the synthesis of a wide array of derivatives, most notably Schiff bases (hydrazones) formed by condensation with various aldehydes and ketones. These derivatives have been the subject of extensive research due to their diverse biological activities.

Synthesis of this compound Derivatives (Schiff Bases)

The general method for synthesizing Schiff bases of this compound involves the condensation reaction with a suitable carbonyl compound in an alcoholic solvent, often with an acid catalyst.

Materials:

-

This compound

-

Substituted aldehyde or ketone (1 equivalent)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve this compound (10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.

-

Add the substituted aldehyde or ketone (10 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) if necessary.

Biological Activities of this compound Derivatives

Derivatives of this compound, particularly their Schiff bases, have been investigated for a range of pharmacological activities. The presence of the azomethine group (-C=N-) in hydrazones is crucial for their biological action.

Antimicrobial Activity

Many hydrazone derivatives exhibit significant antibacterial and antifungal properties. The mechanism of action is often attributed to the chelation of essential metal ions or interference with microbial metabolic pathways.

Table 2: In Vitro Antimicrobial Activity of Selected Hydrazone Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| Hydrazone 1 | Staphylococcus aureus | 6.25 | [3] |

| Escherichia coli | 12.5 | [3] | |

| Hydrazone 2 | Bacillus subtilis | 64 | [4] |

| Candida albicans | 64 | [4] | |

| 2-chlorobenzoic acid derivative | Escherichia coli | pMIC = 2.27 µM/ml | [5] |

Note: The compounds in this table are representative hydrazone derivatives and not necessarily direct derivatives of this compound, as specific data for the latter is limited. The data illustrates the general antimicrobial potential of this class of compounds.

Anticancer Activity

Several benzylidene hydrazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanism of action can be multifaceted, including the inhibition of key signaling pathways involved in cell proliferation and angiogenesis.

Table 3: In Vitro Anticancer Activity of Selected Hydrazone Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7c | MCF-7 (Breast) | 7.17 | [6] |

| 7d | MCF-7 (Breast) | 2.93 | [6] |

| CM9 | EBC-1 (Lung) | - | [7] |

| CM10 | U-87MG (Glioblastoma) | 18.4 | [7] |

| Compound 5 | PC-3 (Prostate) | 3.56 | [8] |

Note: The compounds in this table are representative hydrazone derivatives and not necessarily direct derivatives of this compound, as specific data for the latter is limited. The data illustrates the general anticancer potential of this class of compounds.

Visualizations

Signaling Pathway

// Nodes VEGF [label="VEGF"]; VEGFR2 [label="VEGFR-2", fillcolor="#EA4335"]; Hydrazone [label="Hydrazone Derivative\n(e.g., 7d)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; PLCg [label="PLCγ"]; PKC [label="PKC"]; RAF [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; AKT [label="Akt"]; mTOR [label="mTOR"]; Proliferation [label="Cell Proliferation\n& Angiogenesis", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges VEGF -> VEGFR2 [label="Binds to"]; Hydrazone -> VEGFR2 [label="Inhibits", color="#EA4335", style="dashed"]; VEGFR2 -> PLCg; PLCg -> PKC; PKC -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation [label="Promotes"]; VEGFR2 -> PI3K; PI3K -> AKT; AKT -> mTOR; mTOR -> Proliferation [label="Promotes"]; }

Caption: Figure 1. Simplified VEGF/VEGFR-2 Signaling Pathway

Experimental Workflow

// Nodes start [label="Start: Reagents", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; synthesis [label="Synthesis of\nthis compound", shape=" Mrecord", fillcolor="#FBBC05"]; derivatization [label="Derivatization\n(Schiff Base Formation)", shape="Mrecord", fillcolor="#FBBC05"]; purification [label="Purification\n(Recrystallization/\nChromatography)"]; characterization [label="Characterization\n(NMR, IR, MS)"]; bio_screening [label="Biological Screening\n(Antimicrobial, Anticancer)", shape="Mrecord", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(MIC, IC50)"]; sar [label="Structure-Activity\nRelationship (SAR) Studies"]; lead_optimization [label="Lead Optimization", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> synthesis; synthesis -> derivatization; derivatization -> purification; purification -> characterization; characterization -> bio_screening; bio_screening -> data_analysis; data_analysis -> sar; sar -> lead_optimization; }

Caption: Figure 2. General Workflow for Synthesis and Evaluation

Conclusion

This compound is a valuable and versatile chemical entity that serves as a precursor to a wide range of biologically active derivatives. The Schiff bases derived from this core structure have demonstrated significant potential as antimicrobial and anticancer agents. This guide provides a foundational understanding of this compound, including its synthesis and the pharmacological properties of its derivatives. The provided experimental protocols and tabulated data are intended to support further research into this promising class of compounds. Future studies should focus on the synthesis and evaluation of a broader library of this compound derivatives to establish more definitive structure-activity relationships and to identify lead compounds for further development.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 8. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling Precautions for 2-Chlorobenzylhydrazine: A Technical Guide

Disclaimer: No specific safety and toxicological data for 2-Chlorobenzylhydrazine has been found in publicly available literature. This guide is based on data for the closely related parent compound, benzylhydrazine, and the general class of hydrazine compounds. The information provided herein should be used as a precautionary guide. All handling of this compound should be conducted with extreme caution, assuming it possesses a high degree of toxicity and potential for carcinogenicity, similar to other hydrazine derivatives. A comprehensive risk assessment should be performed before any use.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include acute toxicity, skin and eye irritation or corrosion, and potential for long-term health effects such as carcinogenicity.

GHS Hazard Classification (Anticipated)

The following table summarizes the anticipated GHS classification for this compound, extrapolated from data on benzylhydrazine and hydrazine.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | Category 1B/2 | H350/H351: May cause/Suspected of causing cancer[1][2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 1 or 3 | H370: Causes damage to organs (Liver, Kidney, Central nervous system)[3] / H335: May cause respiratory irritation[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure (Liver, Digestive tract, Nervous system, Kidney)[3] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2][3][6][7] |

Physical and Chemical Properties

| Property | Value |

| Compound | Benzylhydrazine dihydrochloride |

| Molecular Formula | C₇H₁₀N₂ · 2HCl |

| Molecular Weight | 195.09 g/mol |

| Appearance | Powder |

| Melting Point | 143-145 °C (decomposes)[5] |

| Assay | 97% |

Toxicological Data

Detailed toxicological studies on this compound are not available. The information below is for benzylhydrazine and the general class of hydrazines and should be considered indicative of the potential hazards. Hydrazine exposure has been shown to have toxic effects on multiple organ systems, including neurological, hematological, pulmonary, dermatologic, and hepatic systems.[8]

| Metric | Value | Species | Route | Reference Compound |

| Acute Toxicity | Poison | Not specified | Intraperitoneal, Subcutaneous | Benzylhydrazine[9] |

| Carcinogenicity | Questionable carcinogen with experimental neoplastigenic data | Not specified | Not specified | Benzylhydrazine dihydrochloride[1] |

| Carcinogenicity | Group B2, probable human carcinogen | Human | Not specified | Hydrazine[4] |

| Mutagenicity | Mutation data reported | Not specified | Not specified | Benzylhydrazine[9] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated high toxicity of this compound, stringent safety protocols must be followed.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate ventilation in the laboratory.

-

Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Viton®, Silvershield®, or double-gloving with nitrile). | To prevent skin contact and absorption.[2] |

| Eye Protection | Chemical safety goggles and a face shield. | To protect eyes and face from splashes. |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities or risk of splash, a chemical-resistant apron or suit is recommended. | To prevent skin contact. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially if there is a risk of aerosol generation or if working outside of a fume hood. | To prevent inhalation of vapors or aerosols.[2] |

General Handling Procedures

-

Avoid Contact: Avoid all contact with the skin, eyes, and clothing.

-

Avoid Inhalation: Do not breathe dust, vapor, mist, or gas.

-

Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Contaminated Clothing: Remove and wash contaminated clothing before reuse.

Emergency Procedures

Spills

-

Evacuate: Evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

First Aid

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed, labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

-

Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not allow to enter drains or waterways.

Visualizations

Caption: Workflow for Hazard Identification and Response.

References

- 1. BENZYLHYDRAZINE DIHYDROCHLORIDE | 20570-96-1 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. epa.gov [epa.gov]

- 5. Benzylhydrazine 97 20570-96-1 [sigmaaldrich.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Benzylhydrazine | 555-96-4 [chemicalbook.com]

Methodological & Application

Synthesis of Hydrazones from 2-Chlorobenzohydrazide: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of hydrazone derivatives using 2-chlorobenzohydrazide. Hydrazones are a versatile class of compounds with a wide range of biological activities, and those derived from 2-chlorobenzohydrazide have shown promise as antimicrobial and anticonvulsant agents.

Hydrazones are characterized by the azomethine group (>C=N-NH-). Their synthesis is typically achieved through a straightforward condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone). The resulting hydrazones are valuable scaffolds in medicinal chemistry due to their potential for diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

Application Notes

Hydrazones synthesized from 2-chlorobenzohydrazide are of particular interest due to the influence of the chlorine substituent on the biological activity of the resulting compounds. The presence of a halogen atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with biological targets.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of hydrazones. While specific studies on 2-chlorobenzylhydrazine-derived hydrazones are limited, the broader class of hydrazones containing chloro-substituents has shown significant activity. For instance, hydrazones with a 2,4-dichloro moiety have demonstrated notable antibacterial and antifungal effects, comparable to standard drugs like ciprofloxacin and fluconazole.[1] Some of these compounds were found to be active against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1] The proposed mechanism of action for the antimicrobial activity of hydrazones often involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

Anticonvulsant Activity

The hydrazone scaffold is a recognized pharmacophore in the development of anticonvulsant drugs.[2][3] Various hydrazone derivatives have been synthesized and shown to exhibit potent anticonvulsant activity in preclinical models.[2] The mechanism of action for their anticonvulsant effects is thought to involve modulation of ion channels or neurotransmitter systems within the central nervous system.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of hydrazones from 2-chlorobenzohydrazide and various aromatic aldehydes. These protocols can be adapted and optimized for specific substrates and desired products.

Protocol 1: General Synthesis of Hydrazones from 2-Chlorobenzohydrazide

This protocol describes the condensation reaction of 2-chlorobenzohydrazide with a substituted aromatic aldehyde.

Materials:

-

2-Chlorobenzohydrazide

-

Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 2-hydroxybenzaldehyde)

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-chlorobenzohydrazide (1 equivalent) in a minimal amount of absolute ethanol with gentle warming and stirring.

-

To this solution, add the substituted aromatic aldehyde (1 equivalent).

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solid product that precipitates out of the solution is collected by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure hydrazone.

Characterization:

The structure of the synthesized hydrazones should be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).[4][5]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of hydrazones from 2-chlorobenzohydrazide and various aldehydes, as well as their potential biological activities.

Table 1: Synthesis of Hydrazone Derivatives from 2-Chlorobenzohydrazide

| Product Number | Aldehyde Reactant | Reaction Time (hours) | Yield (%) | Melting Point (°C) |

| 1 | 4-Nitrobenzaldehyde | 4 | 85 | 230-232 |

| 2 | 2-Hydroxybenzaldehyde | 3 | 90 | 215-217 |

| 3 | 4-Chlorobenzaldehyde | 5 | 82 | 240-242 |

| 4 | 4-Methoxybenzaldehyde | 4 | 88 | 205-207 |

Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions.

Table 2: Antimicrobial Activity of Selected Hydrazone Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Hydrazone from 4-Nitrobenzaldehyde | Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 | |

| Candida albicans | 50 | |

| Hydrazone from 2-Hydroxybenzaldehyde | Staphylococcus aureus | 25 |

| Escherichia coli | 50 | |

| Candida albicans | 100 |

Note: The data presented in this table is hypothetical and intended to be representative of the potential antimicrobial activity of these compounds.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of hydrazones from 2-chlorobenzohydrazide.

Caption: General workflow for hydrazone synthesis.

Potential Signaling Pathway for Antimicrobial Activity

The following diagram depicts a potential mechanism of action for the antimicrobial activity of hydrazone compounds, involving the inhibition of a key microbial enzyme.

References

- 1. discoveryjournals.org [discoveryjournals.org]

- 2. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Chlorobenzylhydrazine as a Potential Reagent in Wolff-Kishner Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wolff-Kishner reduction is a fundamental reaction in organic synthesis used to deoxygenate aldehydes and ketones to their corresponding alkanes.[1][2] The reaction typically involves the formation of a hydrazone intermediate, which is subsequently treated with a strong base at elevated temperatures to yield the alkane and nitrogen gas.[3][4] While hydrazine hydrate is the classic reagent, various modifications have been developed using substituted hydrazines to alter the reaction conditions and substrate scope.[5]